molecular formula C16H31NaO4 B7823906 sodium;2-propylpentanoate;2-propylpentanoic acid

sodium;2-propylpentanoate;2-propylpentanoic acid

Cat. No.: B7823906
M. Wt: 310.40 g/mol
InChI Key: MSRILKIQRXUYCT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-propylpentanoate;2-propylpentanoic acid typically involves the neutralization of 2-propylpentanoic acid with sodium hydroxide. The reaction can be represented as follows:

C8H16O2 (2-propylpentanoic acid) + NaOH → C8H15NaO2 (sodium;2-propylpentanoate) + H2O\text{C8H16O2 (2-propylpentanoic acid) + NaOH → C8H15NaO2 (sodium;2-propylpentanoate) + H2O} C8H16O2 (2-propylpentanoic acid) + NaOH → C8H15NaO2 (sodium;2-propylpentanoate) + H2O

This reaction is usually carried out in an aqueous medium at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar neutralization process but is optimized for large-scale output. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-propylpentanoate;2-propylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Sodium;2-propylpentanoate;2-propylpentanoic acid is often compared with other anticonvulsants and mood stabilizers:

Conclusion

This compound is a versatile compound with significant applications in medicine, chemistry, biology, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and clinical practice.

Properties

IUPAC Name

sodium;2-propylpentanoate;2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Na/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRILKIQRXUYCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.